molecular formula C10H19NO2 B3322314 Methyl (cyclohexylmethyl)glycinate CAS No. 143935-47-1

Methyl (cyclohexylmethyl)glycinate

Cat. No. B3322314
M. Wt: 185.26 g/mol
InChI Key: ZQPKUODJIMEREE-UHFFFAOYSA-N
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Patent
US06313094B1

Procedure details

In a methanol solution containing 2.0 g of H-Gly-OMe.HCl, 2.12 ml of cyclohexanecarboxaldehyde was added and the resultant mixture was stirred overnight in H2 atomosphere in the presence of 200 mg of 10% palladium-charcoal. The reaction mixture was filtered and the filtrate was evaporated under reduced pressure to give N-(cyclohexylmethyl)glycine methyl ester [H-(cHexm)Gly-OMe]. The CHCl3 solution of the amino ester obtained above was mixed with 3.32 ml of triethylamine and 4.18 g of Boc2O under ice cooling and the mixture was stirred for 3 hr. The stirred mixture was washed with 5% aqueous citric acid solution, 5N aqueous sodium hydrogencarbonate solution, and saturated aqueous sodium chloride solution, successively, and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure. The residue was. subjected to a silica gel column chromatography (chloroform) to give oily Boc-(cHexm)Gly-OMe. The oily product was dissolved in methanol and 11.4 ml of 1N-NaOH aqueous solution was added and the resultant solution was stirred for 2 hr at room temperature. The obtained solution was neutralized with citric acid, evaporated and dissolved in ethyl acetate. The ethyl acetate solution was washed with 5% aqueous citric acid solution and saturated aqueous sodium chloride solution, successively, and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure. The residue was dissolved in methanol and cyclohexylamine was added to the solution, then the resultant solution was evaporated and crystallized from ether to give 1.75 g of the title compound.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][CH3:6])=[O:4].Cl.[CH:8]1([CH:14]=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>[Pd].CO>[CH3:6][O:5][C:3](=[O:4])[CH2:2][NH:1][CH2:14][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:0.1|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NCC(=O)OC.Cl
Name
Quantity
2.12 mL
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CNCC1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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